H-Gly-Lys-Gly-OH

Description

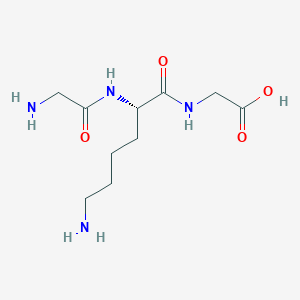

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O4/c11-4-2-1-3-7(14-8(15)5-12)10(18)13-6-9(16)17/h7H,1-6,11-12H2,(H,13,18)(H,14,15)(H,16,17)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUHNKAFQXQNLH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)NCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427214 | |

| Record name | Glycine, glycyl-L-lysyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45214-22-0 | |

| Record name | Glycine, glycyl-L-lysyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-Gly-Lys-Gly-OH: A Technical Guide for Researchers

An In-depth Whitepaper on the Chemical Structure, Properties, Synthesis, and Biological Relevance of the Tripeptide Glycyl-L-Lysyl-Glycine.

This technical guide provides a comprehensive overview of the tripeptide H-Gly-Lys-Gly-OH, also known as Glycyl-L-Lysyl-Glycine. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical characteristics, synthesis protocols, and known biological activities.

Chemical Identity and Physicochemical Properties

This compound is a tripeptide composed of two glycine (B1666218) residues and one lysine (B10760008) residue. The N-terminal amino acid is glycine, and the C-terminal amino acid is also glycine, with a lysine residue in the central position.

Chemical Structure

The chemical structure of this compound consists of a peptide backbone with a primary amine group at the N-terminus, a carboxylic acid group at the C-terminus, and the characteristic ε-amino group of the lysine side chain.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | (2S)-6-amino-2-(2-(2-aminoacetamido)acetamido)hexanoic acid | Chem-space |

| Synonyms | Glycyl-L-lysyl-glycine, Gly-Lys-Gly | - |

| CAS Number | 45214-22-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₂₀N₄O₄ | --INVALID-LINK-- |

| Molecular Weight | 260.29 g/mol | --INVALID-LINK-- |

| Estimated pKa (α-COOH) | ~2.34 | Based on Glycine pKa |

| Estimated pKa (α-NH₃⁺) | ~9.60 | Based on Glycine pKa |

| Estimated pKa (Lysine side chain) | ~10.53 | Based on Lysine pKa |

| Estimated Isoelectric Point (pI) | ~9.74 | Estimated |

| Solubility | Expected to be soluble in water. | General peptide property |

Synthesis and Purification

This compound is typically synthesized using Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu strategy is commonly employed for this purpose.

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis

This protocol outlines a general procedure for the manual synthesis of this compound on a Wang resin.

Materials:

-

Wang Resin

-

Fmoc-Gly-OH

-

Fmoc-Lys(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the Wang resin in DMF in a reaction vessel for at least 1 hour.

-

First Amino Acid Coupling (Glycine):

-

Wash the resin with DMF.

-

Activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF.

-

-

Second Amino Acid Coupling (Lysine):

-

Activate Fmoc-Lys(Boc)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

-

Add the solution to the resin and agitate for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 3.

-

Third Amino Acid Coupling (Glycine): Repeat step 2.

-

Final Fmoc Deprotection: Repeat step 3.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc side-chain protecting group.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.

Biological Activity and Applications

The biological role of this compound is not as extensively studied as other tripeptides like Gly-His-Lys (GHK). However, some research provides insights into its potential functions and applications.

Known Biological Information

-

Protein Synthesis: this compound can be utilized in the synthesis of casein and soybean protein.[1]

-

Vasoactive Substance Release: In a study investigating the effects of peptides from casein and soy protein, this compound (at concentrations of 1 nM-1 mM) was found to have an insignificant influence on the proliferation of human aortic endothelial cells.[1] This suggests it may not be a primary modulator of angiogenesis or endothelial cell growth under the tested conditions.

Potential Research Applications

Given its structure, this compound could be explored in several research areas:

-

Drug Delivery: The lysine residue offers a primary amine side chain that can be used for conjugation to drugs, imaging agents, or targeting moieties.

-

Biomaterial Functionalization: The peptide can be immobilized on surfaces to modify their biocompatibility or to study cell-material interactions.

-

Enzyme Substrate Studies: It can be used as a potential substrate for proteases and peptidases to study their cleavage specificity.

Generalized Peptide-Receptor Signaling

While no specific signaling pathway has been elucidated for this compound, many peptides exert their biological effects by binding to cell surface receptors, often G-protein coupled receptors (GPCRs). The following diagram illustrates a generic signaling cascade that can be initiated by peptide-receptor binding.

Note: This is a representative diagram and does not depict a confirmed pathway for this compound.

Caption: Generalized Peptide-Receptor Signaling Pathway.

Conclusion

This compound is a simple tripeptide with well-defined chemical properties that can be readily synthesized. While its biological functions are not yet fully understood, its chemical structure provides opportunities for its use in various research applications, particularly in the fields of bioconjugation and material science. Further investigation is required to elucidate its specific biological roles and potential therapeutic applications.

References

An In-Depth Technical Guide to the Synthesis and Purification of Glycyl-L-lysyl-glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of the tripeptide Glycyl-L-lysyl-glycine (Gly-Lys-Gly). The methodologies detailed herein are foundational for researchers engaged in peptide chemistry, drug discovery, and development. This document outlines a robust protocol for Fmoc-based solid-phase peptide synthesis (SPPS), subsequent cleavage and deprotection, and final purification using reverse-phase high-performance liquid chromatography (RP-HPLC), followed by characterization.

Introduction

Glycyl-L-lysyl-glycine is a tripeptide composed of two glycine (B1666218) residues and a central L-lysine residue. Its simple structure makes it an excellent model for understanding the principles of peptide synthesis and purification. The presence of the lysine (B10760008) residue, with its reactive ε-amino group, necessitates the use of a side-chain protecting group during synthesis to prevent unwanted side reactions. This guide will focus on the widely adopted Fmoc/tBu strategy for SPPS.

Synthesis of Glycyl-L-lysyl-glycine via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, originally developed by R. Bruce Merrifield, is the cornerstone of modern peptide synthesis.[1] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] This approach simplifies the purification process at each step, as excess reagents and byproducts can be removed by simple filtration and washing.[2]

For the synthesis of Gly-Lys-Gly with a C-terminal amide, a Rink Amide resin is a suitable choice.[3][4] The synthesis proceeds from the C-terminus to the N-terminus. The α-amino groups of the incoming amino acids are temporarily protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side chain of lysine is protected with the acid-labile tert-butyloxycarbonyl (Boc) group.[5]

Experimental Protocol: Fmoc-SPPS of Gly-Lys-Gly

This protocol is designed for a standard laboratory-scale synthesis.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Gly-OH

-

Fmoc-L-Lys(Boc)-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[6]

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

-

First Amino Acid (Glycine) Coupling:

-

Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker.

-

Wash the resin thoroughly with DMF.

-

In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF.

-

-

Second Amino Acid (Lysine) Coupling:

-

Deprotect the resin-bound Glycine by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin with DMF.

-

In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF.

-

-

Third Amino Acid (Glycine) Coupling:

-

Deprotect the resin-bound Lysine with 20% piperidine in DMF for 20 minutes.

-

Wash the resin with DMF.

-

In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF.

-

-

Final Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

-

Cleavage and Deprotection

The final step of the synthesis is to cleave the peptide from the resin and remove the side-chain protecting group. This is achieved using a strong acid cocktail.

Procedure:

-

Treat the dry peptide-resin with the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) for 2-3 hours at room temperature.[6]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash the pellet with cold ether, and dry under vacuum.

Purification of Glycyl-L-lysyl-glycine

The crude peptide obtained after synthesis and cleavage contains the target peptide along with various impurities such as truncated and deletion sequences.[7] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification, separating molecules based on their hydrophobicity.[7][8]

Experimental Protocol: RP-HPLC Purification

Materials:

-

Crude Gly-Lys-Gly peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA), HPLC grade

-

C18 reverse-phase preparative HPLC column

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Chromatography:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B. A suggested starting gradient is 5% to 35% B over 30 minutes. The optimal gradient may need to be determined empirically.

-

Monitor the elution profile at 214 nm or 220 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide as a white powder.

Data Presentation

Quantitative data for peptide synthesis can vary depending on the scale, coupling efficiency, and purification success. The following tables provide expected and typical values.

Table 1: Synthesis Parameters and Expected Yield

| Parameter | Value | Reference |

| Synthesis Scale | 0.1 mmol | [5] |

| Resin Loading | 0.5 - 1.0 mmol/g | [9] |

| Amino Acid Excess | 3-5 equivalents | [6] |

| Coupling Reagent Excess | 3-5 equivalents | [6] |

| Theoretical Yield | Resin Loading (mmol/g) x Resin Weight (g) x MW of Peptide ( g/mol ) | [10] |

| Expected Crude Yield | 50-80% of theoretical | [11] |

| Expected Purified Yield | 20-50% of crude | [11] |

Table 2: Purification and Characterization Data

| Parameter | Method | Expected Value | Reference |

| Purity | Analytical RP-HPLC | >95% | [7] |

| Molecular Weight | ESI-MS | 260.29 g/mol (as free base) | [12] |

| Expected [M+H]⁺ | ESI-MS | 261.15 m/z | Calculated |

| ¹H NMR (D₂O, predicted δ ppm) | ¹H NMR Spectroscopy | Gly (α-CH₂): ~3.8-4.0, Lys (α-CH): ~4.2, Lys (ε-CH₂): ~3.0, Gly (α-CH₂): ~3.7-3.9 | [13][14] |

Characterization

The identity and purity of the synthesized Gly-Lys-Gly should be confirmed using analytical techniques.

-

Analytical RP-HPLC: A fast gradient is used to assess the purity of the final product. The purity is calculated as the area of the main peak divided by the total area of all peaks.[15]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide. The expected monoisotopic mass for Gly-Lys-Gly (C₁₀H₂₀N₄O₄) is 260.15 Da. The protonated molecule [M+H]⁺ would be observed at m/z 261.15.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of the peptide by analyzing the chemical shifts and coupling constants of the protons. The predicted chemical shifts in D₂O are provided in Table 2.[13][14]

Conclusion

This technical guide provides a detailed framework for the successful synthesis and purification of Glycyl-L-lysyl-glycine. The described Fmoc-based solid-phase peptide synthesis protocol, coupled with RP-HPLC purification, is a robust and reliable method for obtaining high-purity tripeptide for various research and development applications. Careful execution of each step and thorough characterization of the final product are essential to ensure the quality and integrity of the synthesized peptide.

References

- 1. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 2. mesalabs.com [mesalabs.com]

- 3. Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. rsc.org [rsc.org]

- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. resolvemass.ca [resolvemass.ca]

H-Gly-Lys-Gly-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental physicochemical properties of the tripeptide H-Gly-Lys-Gly-OH, also known as Glycyl-Lysyl-Glycine. This peptide is composed of three amino acid residues: two glycine (B1666218) units and one lysine (B10760008) unit.

Core Physicochemical Data

The essential quantitative data for this compound is summarized in the table below. This information is critical for a range of applications, from calculating molar concentrations in experimental setups to interpreting mass spectrometry data.

| Property | Value | Reference |

| Molecular Weight | 260.29 g/mol | [1] |

| Chemical Formula | C₁₀H₂₀N₄O₄ | [1] |

Structural Composition

This compound is a tripeptide synthesized from the amino acids glycine and lysine.[1] The sequence consists of a glycine residue at the N-terminus, followed by a lysine residue, and concluding with a glycine residue at the C-terminus. The peptide bonds link the carboxyl group of one amino acid to the amino group of the next.

Caption: Molecular composition of this compound.

Experimental Protocols

While this document focuses on the core properties of this compound, any experimental work involving this peptide would necessitate standard laboratory protocols. For instance, the preparation of stock solutions would require the precise measurement of the peptide's mass, followed by dissolution in a suitable solvent to a known volume, using the molecular weight provided above for concentration calculations. Subsequent experiments, such as cell-based assays or binding studies, would require their own specific, validated protocols. A study by Ringseis et al. (2005) utilized this compound in modulating the release of vasoactive substances from human aortic endothelial cells, illustrating a potential research application.[1]

Applications in Research

This compound can be utilized in the synthesis of casein and soybean protein.[1] Peptides and hydrolysates derived from such proteins are subjects of research for their potential biological activities.

References

Biological significance of Gly-Lys-Gly sequence

An In-depth Technical Guide on the Biological Significance of the Gly-Lys-Gly Sequence

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide sequence Gly-Lys-Gly (GKG) is not extensively characterized as a distinct functional motif in current literature. However, the unique properties of its constituent amino acids—glycine's conformational flexibility and lysine's reactive epsilon-amino group—suggest significant potential biological roles. This guide synthesizes information on related glycine-rich and lysine-centric motifs to infer the probable significance of the GKG sequence. It is hypothesized that the GKG motif provides a highly flexible and accessible site for post-translational modifications (PTMs) of the central lysine (B10760008) residue, thereby playing a crucial role in protein regulation, signaling, and structural dynamics. This document outlines the theoretical framework for the GKG sequence's function, details experimental protocols to investigate its roles, and presents potential signaling pathways in which it may be involved.

Introduction: The Inferred Significance of Gly-Lys-Gly

While specific conserved functional roles for the Gly-Lys-Gly (GKG) sequence are not widely documented, its biological importance can be inferred from the fundamental properties of its amino acids. Glycine (B1666218), the smallest amino acid, lacks a side chain, which imparts significant conformational flexibility to the polypeptide backbone.[1][2] Lysine possesses a primary amino group on its side chain, making it a frequent target for a variety of critical post-translational modifications (PTMs), including ubiquitination, methylation, acetylation, and glycation.[3][4][5][6]

The GKG sequence positions a reactive lysine residue between two highly flexible glycine residues. This structure likely enhances the accessibility of the lysine side chain to modifying enzymes, potentially serving as a "presentation motif." This guide explores the biological significance of the GKG sequence through this lens, drawing parallels from well-characterized glycine-rich loops and lysine modification sites.

Structural and Functional Roles

Role in Protein Structure and Flexibility

The flanking glycine residues in the GKG motif can act as "flexible hinges" within a protein structure. This flexibility is critical in several contexts:

-

Enzyme Active Sites: Glycine-rich loops are often found in or near the active sites of enzymes, allowing for the conformational changes necessary for substrate binding and catalysis.[2][7] The GKG sequence could facilitate such dynamics.

-

Protein-Protein Interactions: The flexibility of a GKG motif could allow a protein to adapt its conformation to bind to multiple partners or to facilitate induced-fit binding mechanisms.

-

Hinge Regions in Multi-Domain Proteins: In proteins with multiple domains, GKG could act as a flexible linker, allowing for domain reorientation.

A Target for Post-Translational Modifications

The central lysine in the GKG sequence is a prime candidate for numerous PTMs that are fundamental to cellular signaling and regulation. The flanking glycines may enhance the efficiency of these modifications by reducing steric hindrance.

-

Ubiquitination: The covalent attachment of ubiquitin to lysine residues targets proteins for degradation or alters their function.[6][8][9] The GKG motif could serve as a recognition or modification site for E3 ubiquitin ligases.[10]

-

Methylation and Acetylation: Histone tails are rich in lysine residues that are subject to methylation and acetylation, forming a "histone code" that regulates chromatin structure and gene expression.[3][11][12] A GKG motif within a histone tail or other protein could be a specific site for such modifications.

-

Glycation: The non-enzymatic attachment of sugar molecules to lysine residues can impact protein function and is associated with aging and disease.[4][13][14] The accessibility of the lysine in a GKG sequence could make it a susceptible site for glycation.

Quantitative Data Analysis (Hypothetical)

| Interaction/Modification | Protein Target | Binding Partner/Enzyme | Kd (nM) | kon (M-1s-1) | koff (s-1) | Reference |

| GKG-peptide Binding | SH3 Domain | 3BP2 | 1,200 | Not Reported | Not Reported | [15] |

| Lysine Ubiquitination | p53 | MDM2 (E3 Ligase) | 300-700 | Not Reported | Not Reported | [16] |

| Histone Methylation | Histone H3 | SETD2 (Methyltransferase) | 5,000 | Not Reported | Not Reported | [3] |

| Glycation Impact | Monoclonal Antibody | Glucose | N/A | N/A | N/A | [4][13] |

Table 1: Template for Quantitative Data on GKG Interactions. This table illustrates the types of quantitative data needed to characterize the binding affinity and kinetics of the GKG motif with various biological partners. The data presented are for analogous interactions and serve as a placeholder.

Experimental Protocols

Investigating the biological significance of the GKG sequence requires a multi-faceted approach, combining peptide chemistry, biophysical analysis, and cell-based assays.

Solid-Phase Peptide Synthesis of GKG-containing Peptides

Objective: To synthesize GKG-containing peptides for use in binding and functional assays.

Methodology:

-

Resin Preparation: Start with a rink amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid.

-

First Amino Acid Coupling: Swell the resin in dimethylformamide (DMF). Deprotect the terminal amine group using 20% piperidine (B6355638) in DMF. Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a coupling agent like HBTU in the presence of a base such as DIPEA.

-

Chain Elongation: Repeat the deprotection and coupling steps for Fmoc-Lys(Boc)-OH and Fmoc-Gly-OH.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin extensively. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Biophysical Characterization of GKG-Protein Interactions using Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the binding affinity and kinetics of a GKG-containing peptide to a target protein.[17]

Methodology:

-

Chip Preparation: Covalently immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of dilutions of the synthesized GKG peptide in a suitable running buffer.

-

Binding Analysis: Inject the peptide solutions over the sensor chip surface at a constant flow rate. Monitor the change in response units (RU) over time to generate sensorgrams.

-

Regeneration: After each injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl) to remove the bound peptide.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

In Vitro Ubiquitination Assay

Objective: To determine if a GKG-containing protein is a substrate for a specific E3 ubiquitin ligase.

Methodology:

-

Reaction Mixture: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the E3 ligase of interest, ubiquitin, ATP, and the purified GKG-containing substrate protein in an appropriate reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Western Blotting: Probe the membrane with an antibody specific for the substrate protein or for ubiquitin to detect the appearance of higher molecular weight ubiquitinated species.

Signaling Pathways and Logical Relationships

The GKG motif, as a potential site for lysine PTMs, could be a key component in various signaling pathways. The following diagrams, generated using Graphviz, illustrate these hypothetical roles.

GKG Motif in a Ubiquitin-Mediated Degradation Pathway

Caption: Hypothetical role of a GKG motif in a protein targeted for proteasomal degradation via the ubiquitin pathway.

Experimental Workflow for Investigating GKG Function

Caption: A logical workflow for the experimental validation of the biological significance of a GKG sequence.

Conclusion and Future Directions

The Gly-Lys-Gly sequence represents a potential microenvironment within proteins that is optimized for functional flexibility and post-translational modification. While direct evidence for a conserved role is currently sparse, the principles of protein structure and function strongly suggest its importance in cellular regulation. Future research should focus on identifying proteins rich in GKG motifs through proteomic analysis and validating their function using the experimental pipelines outlined in this guide. For drug development professionals, understanding how PTMs at GKG sites are regulated could unveil novel therapeutic targets, particularly in oncology and neurodegenerative diseases where ubiquitin and histone modification pathways are often dysregulated. The development of molecules that can specifically block or enhance the modification of GKG motifs could offer a new frontier in precision medicine.

References

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Structural and Sequence Motifs of Protein (Histone) Methylation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of glycation and its impact on antigen binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein phosphorylation - Wikipedia [en.wikipedia.org]

- 6. The role of E3 ubiquitin ligases in the development and progression of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. E3 ubiquitin ligase components | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Ubiquitin Ligases: Structure, Function, and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. E3 Ubiquitin Ligases: Key Regulators of TGFβ Signaling in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How chromatin-binding modules interpret histone modifications: lessons from professional pocket pickers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structures of protein domains that create or recognize histone modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Gly-LysPred: Identification of Lysine Glycation Sites in Protein Using Position Relative Features and Statistical Moments via Chou’s 5 Step Rule [techscience.com]

- 15. A quantitative intracellular peptide binding assay reveals recognition determinants and context dependence of short linear motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Probing Solid-Binding Peptide Self-Assembly Kinetics Using a Frequency Response Cooperativity Model - PMC [pmc.ncbi.nlm.nih.gov]

H-Gly-Lys-Gly-OH CAS number and supplier information

An In-depth Examination of the Synthesis, Properties, and Potential Applications of a Tripeptide

For researchers and professionals in the fields of biochemistry, drug development, and life sciences, the tripeptide H-Gly-Lys-Gly-OH (Glycyl-L-lysyl-glycine) represents a molecule of interest for its potential roles in biological systems and as a building block in larger peptide structures. This technical guide provides a comprehensive overview of this compound, including its chemical identity, supplier information, a detailed experimental protocol for its synthesis, and a discussion of its potential biological significance.

Chemical Identity and Supplier Information

While a specific CAS number for the tripeptide this compound is not readily found in major chemical databases, it is recognized as a tripeptide composed of glycine (B1666218) and lysine (B10760008).[1] Its structure consists of a glycine residue at the N-terminus, followed by a lysine residue, and a C-terminal glycine residue.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H19N5O4 |

| Molecular Weight | 289.29 g/mol |

| Amino Acid Sequence | Gly-Lys-Gly |

| Structure | H₂N-CH₂-CO-NH-CH( (CH₂)₄-NH₂ )-CO-NH-CH₂-COOH |

Supplier Information

This compound is available from specialized chemical suppliers. One such supplier is MedChemExpress, which lists the compound and notes its potential use in the synthesis of casein and soybean protein.[1] For researchers requiring specific purities, quantities, or modifications, custom peptide synthesis services are the recommended route for procurement. Several reputable companies offer these services.

Table 2: Prominent Custom Peptide Synthesis Suppliers

| Supplier | Key Features |

| GenScript | Offers microwave-assisted peptide synthesis for rapid turnaround.[2] |

| ProteoGenix | Provides synthesis of peptides up to 150 amino acids with a "no win - no fee" policy.[3] |

| Bachem | Specializes in high-quality custom peptides with GMP-compliant facilities.[4] |

| JPT Peptide Technologies | ISO 9001:2015-certified with extensive experience in synthesizing complex peptides.[5] |

| MedChemExpress | Provides a wide range of peptide modifications and synthesis from milligram to kilogram scales.[6] |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for synthesizing peptides like this compound is Solid-Phase Peptide Synthesis (SPPS). The following is a detailed methodology based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[7]

Materials and Reagents

-

Fmoc-Gly-Wang resin

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Gly-OH

-

Deprotection Solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine) in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM), Methanol

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether (for precipitation)

-

Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Analytical Instruments: Mass Spectrometer (MS) and HPLC

Synthesis Workflow

The synthesis proceeds from the C-terminus to the N-terminus, starting with the C-terminal amino acid attached to a solid support (resin).

Detailed Steps

-

Resin Swelling: The Fmoc-Gly-Wang resin is swelled in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The deprotection solution is added to the resin to remove the Fmoc group from the glycine. The reaction is typically carried out for 20 minutes and monitored for completion.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess piperidine and by-products.

-

Amino Acid Coupling: The next amino acid, Fmoc-Lys(Boc)-OH, is pre-activated with the coupling reagents and added to the resin. The coupling reaction proceeds for 1-2 hours.

-

Washing: The resin is washed to remove unreacted amino acids and coupling reagents.

-

Repeat Cycle: Steps 2-5 are repeated for the final glycine residue (Fmoc-Gly-OH).

-

Final Deprotection and Washing: After the final coupling, the N-terminal Fmoc group is removed, and the peptide-resin is washed extensively with DMF, DCM, and methanol, followed by drying under vacuum.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the lysine side-chain protecting group (Boc) is removed simultaneously using the cleavage cocktail. This reaction is typically performed for 2-3 hours at room temperature.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a suitable solvent and purified by RP-HPLC.

-

Analysis and Lyophilization: The purity of the peptide is confirmed by analytical HPLC, and its identity is verified by mass spectrometry. The pure fractions are pooled and lyophilized to obtain the final product as a white powder.

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the presence of the Gly-Lys motif suggests potential interactions with biological systems. Peptides containing glycine and lysine are known to be involved in various biological processes. For instance, the well-studied tripeptide Gly-His-Lys (GHK) exhibits a wide range of biological activities, including wound healing, anti-inflammatory effects, and tissue regeneration.[8][9] GHK is known to chelate copper ions, forming GHK-Cu, which is believed to be its active form.[10]

The lysine residue in this compound provides a positive charge at physiological pH, which could facilitate interactions with negatively charged cell membranes or proteins. Glycine, being the smallest amino acid, provides conformational flexibility to the peptide backbone.[11][12]

Hypothetical Signaling Pathway Involvement

Based on the activities of similar peptides, this compound could potentially modulate signaling pathways involved in cell growth, differentiation, and tissue repair. For example, GHK is known to influence the expression of numerous genes related to these processes. A hypothetical pathway could involve the binding of the peptide to a cell surface receptor, which in turn could trigger intracellular signaling cascades.

Conclusion

This compound is a tripeptide that can be reliably synthesized using standard solid-phase peptide synthesis protocols. While its specific biological functions are yet to be fully elucidated, its structural similarity to other bioactive peptides suggests its potential as a valuable tool in biochemical and pharmaceutical research. The information provided in this guide serves as a foundational resource for scientists and researchers interested in exploring the properties and applications of this and other related short peptides.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. genscript.com [genscript.com]

- 3. Custom peptide synthesis service – Best price guaranteed - ProteoGenix [proteogenix.science]

- 4. bachem.com [bachem.com]

- 5. jpt.com [jpt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 11. The Interfacial Interactions of Glycine and Short Glycine Peptides in Model Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure and properties of peptides made of only glycine residues. – Kudos: Growing the influence of research [growkudos.com]

Glycyl-L-lysyl-glycine: An In-Depth Technical Profile on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the solubility and stability of Glycyl-L-lysyl-glycine is limited in publicly available literature. This guide provides a comprehensive profile based on the physicochemical properties of its constituent amino acids, general principles of peptide chemistry, and established experimental protocols for peptide analysis.

Introduction

Glycyl-L-lysyl-glycine (Gly-Lys-Gly) is a tripeptide composed of two glycine (B1666218) residues and one L-lysine residue. As with all peptides, its utility in research and pharmaceutical development is intrinsically linked to its solubility and stability. Understanding these parameters is critical for formulation, storage, and ensuring biological activity. This technical guide offers a detailed examination of the predicted solubility and stability profile of Glycyl-L-lysyl-glycine, alongside standardized methodologies for its empirical determination.

Predicted Physicochemical Properties and Solubility Profile

The solubility of a peptide is largely determined by its amino acid composition, sequence, and the overall charge of the molecule. Glycyl-L-lysyl-glycine's structure, with a central lysine (B10760008) residue flanked by two glycine residues, suggests a high degree of hydrophilicity.

Influence of Constituent Amino Acids

The presence of L-lysine, a basic amino acid with a positively charged side chain at physiological pH, is expected to make Glycyl-L-lysyl-glycine readily soluble in aqueous solutions.[1] Glycine, the simplest amino acid, contributes to the flexibility of the peptide backbone but has a minimal effect on solubility compared to the charged lysine residue.[2]

To predict the solubility of Glycyl-L-lysyl-glycine, one can calculate its overall charge at a given pH.[3]

-

Acidic Residues (Asp, Glu, C-terminal -COOH): -1

-

Basic Residues (Arg, Lys, N-terminal -NH2): +1

-

Histidine (His): +1 at pH < 6, 0 at pH > 6

For Glycyl-L-lysyl-glycine:

-

N-terminal amine (+1)

-

L-lysine side chain (+1)

-

C-terminal carboxyl (-1)

The estimated net charge at neutral pH is +1, indicating that the peptide is basic and should be soluble in aqueous solutions.[4] For peptides with a net positive charge, dissolution in water or a mild acidic buffer is recommended.[3][4]

Predicted Solubility in Various Solvents

Based on its predicted hydrophilic and basic nature, the following solubility profile is anticipated:

-

Aqueous Buffers (e.g., PBS, Tris): High solubility is expected, particularly in slightly acidic to neutral pH ranges.

-

Water: Expected to be freely soluble.[5]

-

Organic Solvents (e.g., DMSO, Acetonitrile, Ethanol): Lower solubility is predicted due to the peptide's polar nature. However, for very high concentrations or in cases of aggregation, the use of a small amount of an organic solvent followed by dilution with an aqueous buffer may be necessary.[5]

The following table summarizes the physicochemical properties of the constituent amino acids that influence the solubility of Glycyl-L-lysyl-glycine.

| Amino Acid | Side Chain | Hydrophobicity | pKa (Side Chain) | Contribution to Solubility |

| Glycine (Gly) | -H | Neutral | N/A | Minimal, increases backbone flexibility. |

| L-lysine (Lys) | -(CH₂)₄-NH₃⁺ | Hydrophilic | ~10.5 | High, due to the positively charged primary amine. |

Stability Profile and Potential Degradation Pathways

The stability of a peptide is influenced by its amino acid sequence, pH, temperature, and the presence of enzymes or oxidizing agents.[6]

Chemical Stability

Glycyl-L-lysyl-glycine is susceptible to several chemical degradation pathways:

-

Hydrolysis: The peptide bonds in Gly-Lys-Gly can be hydrolyzed under strongly acidic or basic conditions, leading to the cleavage of the peptide into its constituent amino acids or smaller peptide fragments.[7]

-

Oxidation: While glycine and lysine are not highly susceptible to oxidation, trace metal ions can catalyze the oxidation of amino acid residues.[7]

Enzymatic Degradation

Peptides containing natural L-amino acids are susceptible to degradation by proteases. The presence of a lysine residue makes Glycyl-L-lysyl-glycine a potential substrate for trypsin, which cleaves peptide bonds on the C-terminal side of lysine and arginine residues.[8] In a biological environment, other peptidases could also contribute to its degradation.[9] The incorporation of non-natural D-amino acids, such as D-lysine, is a common strategy to enhance resistance to proteolytic cleavage, though this would alter the peptide's biological properties.[10]

Experimental Protocols

The following sections detail standardized experimental procedures for determining the solubility and stability of Glycyl-L-lysyl-glycine.

Protocol for Solubility Determination

This protocol outlines a general procedure for assessing the solubility of a peptide.

Materials and Equipment:

-

Glycyl-L-lysyl-glycine (lyophilized powder)

-

Selection of solvents (e.g., sterile water, PBS pH 7.4, 10% acetic acid, DMSO)

-

Vortex mixer

-

Sonicator

-

Microcentrifuge

-

Analytical balance

-

pH meter

Procedure:

-

Initial Assessment: Begin by attempting to dissolve a small, accurately weighed amount of the peptide in sterile water.[5]

-

Charge-Based Approach: Based on the predicted basic nature of Gly-Lys-Gly, if solubility in water is limited, attempt dissolution in a dilute acidic solution, such as 10% acetic acid.[4]

-

Systematic Solvent Testing: If the initial attempts are unsuccessful, test a range of solvents from polar to non-polar. A general workflow is presented in the diagram below.

-

Sonication and Warming: To aid dissolution, vortex the sample and use a sonicator. Gentle warming (up to 40°C) can also be applied, but caution should be exercised to avoid degradation.[4]

-

Quantification: Once dissolved, the concentration can be accurately determined by methods such as UV spectroscopy (if the peptide contains aromatic residues, which Gly-Lys-Gly does not) or, more accurately, by quantitative amino acid analysis or HPLC.

The following table provides a general scheme for solubility testing.

| Step | Solvent | Procedure | Observation |

| 1 | Sterile Water | Add solvent to a small amount of peptide. Vortex. | Check for complete dissolution. |

| 2 | 10% Acetic Acid | If not soluble in water, add dilute acid. Vortex. | Check for complete dissolution. |

| 3 | DMSO | If still insoluble, try a small amount of DMSO, then dilute with aqueous buffer. | Check for complete dissolution. |

Protocol for Stability Assessment using HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for assessing peptide stability.[11][12]

Materials and Equipment:

-

Reversed-phase HPLC system with a C18 column

-

UV detector

-

Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Glycyl-L-lysyl-glycine stock solution

-

Incubators or water baths at various temperatures

-

Buffers at various pH values

Procedure:

-

Method Development: Develop an HPLC method that provides a sharp, symmetrical peak for the intact Glycyl-L-lysyl-glycine, well-resolved from any potential degradation products or impurities.

-

Forced Degradation Studies: To identify potential degradation products and validate the stability-indicating nature of the HPLC method, subject the peptide to stress conditions (e.g., heat, acid, base, oxidation).[11]

-

Stability Study Setup:

-

Prepare solutions of Glycyl-L-lysyl-glycine in relevant buffers and at a known concentration.

-

Aliquot the solutions into separate vials for each time point and storage condition.

-

Store the vials at various temperatures (e.g., 4°C, 25°C, 40°C).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.

-

Analyze the sample by HPLC.

-

-

Data Analysis:

-

Quantify the peak area of the intact Glycyl-L-lysyl-glycine at each time point.

-

Calculate the percentage of the peptide remaining relative to the initial time point (t=0).

-

The degradation rate can be determined by plotting the natural logarithm of the remaining peptide concentration against time.

-

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: General workflow for determining peptide solubility and stability.

Potential Degradation Pathways of Glycyl-L-lysyl-glycine

Caption: Potential degradation routes for Glycyl-L-lysyl-glycine.

Conclusion

References

- 1. The Role of Surface Exposed Lysine in Conformational Stability and Functional Properties of Lipase from Staphylococcus Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E-Theses Online Service (EThOS) update [bl.uk]

- 3. biobasic.com [biobasic.com]

- 4. peptidesciences.com [peptidesciences.com]

- 5. genscript.com [genscript.com]

- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 7. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]

- 8. Khan Academy [khanacademy.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. ijsra.net [ijsra.net]

- 12. tandfonline.com [tandfonline.com]

Predicted Biological Activity of H-Gly-Lys-Gly-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted biological activities of the tripeptide H-Gly-Lys-Gly-OH (Glycyl-L-lysyl-glycine). Due to the limited direct experimental data on this specific peptide, this guide synthesizes information from the well-characterized, structurally similar peptide Gly-His-Lys (GHK), the known biological roles of its constituent amino acids (glycine and lysine), and established methodologies for peptide bioactivity assessment. The primary predicted activities for this compound include roles in wound healing, anti-inflammatory processes, and antioxidant defense. This document details the scientific basis for these predictions, provides relevant experimental protocols for validation, and outlines potential signaling pathways involved. All quantitative data for related peptides is presented for comparative analysis, and key conceptual frameworks are visualized using DOT language diagrams.

Introduction

The tripeptide this compound is a simple peptide composed of two glycine (B1666218) residues and one lysine (B10760008) residue. While direct research on its biological functions is not extensive, its structural similarity to other bioactive peptides, notably Gly-His-Lys (GHK), allows for informed predictions of its potential therapeutic applications. GHK is a naturally occurring human peptide known to possess significant regenerative and protective properties, including wound healing, anti-inflammatory, and antioxidant effects. The substitution of histidine in GHK with a glycine in this compound may alter the peptide's metal-binding capacity and receptor interactions, but the fundamental backbone and the presence of the key amino acids suggest a potential overlap in biological activities. This guide explores these predicted activities and provides the necessary framework for their experimental validation.

Predicted Biological Activities

Wound Healing and Tissue Regeneration

The most prominent predicted activity for this compound is its potential role in wound healing and tissue regeneration, based on the well-documented effects of GHK. GHK is known to stimulate the synthesis of extracellular matrix components such as collagen and glycosaminoglycans, which are crucial for tissue repair. It also promotes the proliferation of fibroblasts, the primary cells responsible for producing the extracellular matrix.

Key Predicted Functions in Wound Healing:

-

Stimulation of Fibroblast Proliferation: The peptide may encourage the growth of fibroblasts at the site of injury, accelerating the tissue regeneration process.

-

Extracellular Matrix (ECM) Synthesis: this compound is predicted to upregulate the production of key ECM proteins like collagen, which provides structural integrity to healing tissues.

-

Angiogenesis: By promoting the formation of new blood vessels, the peptide could enhance the supply of oxygen and nutrients to the wound bed, facilitating healing.

Anti-Inflammatory Activity

Chronic inflammation can impede the healing process. GHK has been shown to possess anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. It is plausible that this compound exhibits similar effects.

Predicted Anti-Inflammatory Mechanisms:

-

Cytokine Modulation: The peptide may downregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), thereby reducing inflammation at the wound site.

-

Immune Cell Recruitment: It might influence the migration and activity of immune cells to the site of injury, contributing to a controlled inflammatory response necessary for effective healing.

Antioxidant Properties

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can damage cells and delay wound healing. GHK is a known antioxidant that can chelate metal ions involved in ROS generation and scavenge free radicals. The presence of glycine and lysine suggests that this compound may also possess antioxidant capabilities.

Predicted Antioxidant Mechanisms:

-

Direct Radical Scavenging: The peptide may directly neutralize harmful free radicals, protecting cells from oxidative damage.

-

Metal Ion Chelation: The lysine and glycine residues may allow for the chelation of pro-oxidant metal ions like copper (II), preventing their participation in reactions that generate ROS.

Quantitative Data for Structurally Similar Peptides

To provide a quantitative context for the predicted activities of this compound, the following table summarizes key biological data for the related peptide, GHK. These values can serve as a benchmark for future experimental evaluation of this compound.

| Biological Activity | Peptide | Cell Type/System | Concentration/IC50 | Effect | Reference |

| Anti-Inflammatory | GHK-Cu | Human Dermal Fibroblasts | 1-5 µM | 40-70% reduction in pro-inflammatory cytokine production (TNF-alpha, IL-1beta, IL-6) | [1] |

| Wound Healing | GHK-Cu | Dermal Fibroblasts (aged donors) | 2 µM | ~25% increase in TIMP-1 mRNA expression | [1] |

| Antioxidant | GHK | Caco-2 cells | ≤ 10 µM | Significant reduction in tert-butyl hydroperoxide-induced ROS levels | [2] |

| Antioxidant | GHK | WI-38 cells | Pre-treatment | ~60% decrease in H₂O₂-induced ROS levels | [1] |

| Anti-inflammatory | GHK-Cu | Mouse model of acute lung injury | Not specified | Significant suppression of TNF-α and IL-6 expression | [1] |

| Wound Healing | GHK | Aged Mouse Lung Fibroblasts | Dose-dependent | Increased fibroblast migration |

Experimental Protocols

The following are detailed methodologies for key experiments to validate the predicted biological activities of this compound.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of the peptide on the proliferation of cells, such as fibroblasts, which are critical for wound healing.

Materials:

-

This compound peptide

-

Human dermal fibroblasts (or other relevant cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Peptide Treatment: Prepare serial dilutions of this compound in serum-free DMEM. After 24 hours, remove the culture medium from the wells and replace it with 100 µL of the peptide solutions at various concentrations. Include a vehicle control (serum-free DMEM without the peptide).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Cell proliferation is expressed as a percentage of the control.

In Vitro Wound Healing Assay (Scratch Assay)

This assay measures the effect of the peptide on cell migration, a key process in wound closure.

Materials:

-

This compound peptide

-

Human dermal fibroblasts (or other relevant cell line)

-

DMEM with 10% FBS

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed fibroblasts into the wells of a culture plate at a density that will form a confluent monolayer after 24-48 hours.

-

Creating the "Wound": Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" in the center of the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove any detached cells.

-

Peptide Treatment: Add fresh serum-free DMEM containing different concentrations of this compound to the wells. A control well should receive serum-free medium without the peptide.

-

Image Acquisition: Immediately capture images of the scratch in each well at time 0. Place the plate in an incubator at 37°C and 5% CO₂.

-

Monitoring Wound Closure: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

-

Data Analysis: The rate of wound closure is determined by measuring the area of the cell-free gap at each time point and normalizing it to the initial area at time 0.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay assesses the free radical scavenging capacity of the peptide.

Materials:

-

This compound peptide

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the peptide solution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the peptide solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the peptide required to scavenge 50% of the DPPH radicals, can then be determined.

Predicted Signaling Pathways and Experimental Workflows

Predicted Signaling Pathway for Wound Healing

Based on the known mechanisms of GHK, this compound is predicted to influence key signaling pathways involved in cell proliferation and extracellular matrix production, such as the Transforming Growth Factor-beta (TGF-β) pathway.

Caption: Predicted TGF-β signaling pathway for this compound-mediated wound healing.

Experimental Workflow for In Vitro Bioactivity Screening

The following workflow illustrates a logical sequence of experiments to characterize the predicted biological activities of this compound.

Caption: A streamlined experimental workflow for screening the biological activities of this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, a strong predictive case can be made for its involvement in wound healing, anti-inflammatory processes, and antioxidant defense based on its structural similarity to GHK and the known functions of its constituent amino acids. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this tripeptide. The detailed experimental protocols and conceptual diagrams offer a clear path for future research to validate these predicted activities and elucidate the underlying molecular mechanisms. Further investigation into this compound is warranted to determine its potential as a novel therapeutic agent.

References

Conformational Analysis of H-Gly-Lys-Gly-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Gly-Lys-Gly-OH, composed of two glycine (B1666218) residues and a central lysine (B10760008) residue, represents a fundamental structural motif in peptidomimetic design and drug discovery. Its conformational landscape, dictated by the interplay of intramolecular hydrogen bonding, electrostatic interactions, and solvation effects, is critical to its biological activity and receptor binding affinity. This technical guide provides a comprehensive overview of the methodologies employed for the conformational analysis of this compound, integrating experimental techniques with computational modeling. While specific experimental data for this tripeptide is not extensively available in public literature, this guide details standardized protocols for its synthesis, purification, and structural elucidation based on established peptide chemistry principles.

Introduction

Short-chain peptides such as this compound are valuable tools in biochemical and pharmaceutical research. The conformational flexibility imparted by the glycine residues, combined with the charged and reactive side chain of lysine, makes its structural analysis a compelling case study. Understanding the preferred conformations in different environments is paramount for predicting its interaction with biological targets. This guide outlines the primary experimental and computational workflows for a thorough conformational analysis.

Synthesis and Purification of this compound

The synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the stepwise addition of amino acids on a solid support, simplifying purification at each step.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted from standard Fmoc/tBu chemistry procedures and can be applied to the synthesis of this compound.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Gly-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the terminal glycine. Wash thoroughly with DMF.

-

Amino Acid Coupling (Lysine):

-

Activate Fmoc-Lys(Boc)-OH with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate to facilitate coupling.

-

Wash the resin with DMF.

-

-

Amino Acid Coupling (Glycine):

-

Repeat the Fmoc deprotection step.

-

Activate Fmoc-Gly-OH with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate.

-

Wash the resin with DMF, DCM, and Methanol, then dry under vacuum.

-

-

Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail to cleave the peptide from the resin and remove the Boc side-chain protecting group from lysine.

-

Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether to remove scavengers.

-

Lyophilization: Lyophilize the crude peptide to obtain a white powder.

Experimental Protocol: Purification by HPLC

Instrumentation:

-

Reverse-phase HPLC system with a C18 column.

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

UV detector (214 nm and 280 nm)

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the peptide using a linear gradient of Mobile Phase B.

-

Monitor the elution profile at 214 nm.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified this compound.

Conformational Analysis Techniques

A combination of spectroscopic and computational methods is required for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. A series of 1D and 2D NMR experiments are necessary to obtain structural restraints.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 1-5 mg of purified this compound in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-10 mM. The pH can be adjusted using DCl or NaOD.

-

1D ¹H-NMR: Acquire a standard 1D proton spectrum to assess sample purity and identify proton resonances.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a given amino acid residue's spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

-

¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is employed, these experiments aid in resonance assignment.

-

Data Analysis: Process the NMR data to assign all proton and potentially carbon/nitrogen resonances. Integrate NOESY cross-peaks to derive interproton distance restraints. Measure scalar coupling constants (³J-couplings) to obtain dihedral angle restraints.

Table 1: Expected Quantitative Data from NMR Analysis of this compound

| Parameter | Description | Information Gained |

| Chemical Shifts (δ) | The resonance frequency of each nucleus, sensitive to the local electronic environment. | Provides initial information on the secondary structure. |

| ³J(HN,Hα) Coupling Constants | The scalar coupling between the amide proton and the alpha-proton. | Relates to the backbone dihedral angle φ. |

| NOE Restraints | The proximity of protons in space, categorized as strong (1.8-2.7 Å), medium (1.8-3.3 Å), or weak (1.8-5.0 Å). | Provides key distance information for structure calculation. |

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[1]

Experimental Protocol: CD Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration of approximately 0.1 mg/mL. The buffer must be transparent in the far-UV region (190-250 nm).

-

Data Acquisition: Record CD spectra on a calibrated spectropolarimeter using a quartz cuvette with a 1 mm path length. Spectra are typically recorded from 260 nm to 190 nm at a constant temperature.

-

Data Processing: Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

| α-helix | Negative bands at ~222 and ~208, positive band at ~193 |

| β-sheet | Negative band at ~218, positive band at ~195 |

| Random Coil | Strong negative band near 195 |

For a short and flexible peptide like this compound, the CD spectrum is expected to be dominated by features indicative of a random coil or disordered structure.

Computational Conformational Analysis

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations provide theoretical insights into the conformational preferences of the peptide.

Methodology: Molecular Dynamics Simulation

-

System Setup: Build the initial structure of this compound. Solvate the peptide in a water box with appropriate counter-ions to neutralize the system.

-

Force Field Selection: Choose a suitable force field such as AMBER, CHARMM, or GROMOS.

-

Simulation Protocol:

-

Energy minimization of the initial system.

-

Gradual heating of the system to the target temperature (e.g., 300 K).

-

Equilibration of the system under constant pressure and temperature.

-

Production run for data collection.

-

-

Analysis: Analyze the trajectory to identify stable conformations, hydrogen bonding patterns, and Ramachandran plots for the backbone dihedral angles.

Table 3: Key Outputs from Computational Conformational Analysis

| Analysis Type | Description |

| Ramachandran Plot | A plot of the φ and ψ backbone dihedral angles, showing the allowed and disallowed conformational regions. |

| RMSD Analysis | Root Mean Square Deviation to assess the stability of the peptide's conformation over time. |

| Hydrogen Bond Analysis | Identification of intramolecular and peptide-water hydrogen bonds. |

| Cluster Analysis | Grouping of similar conformations to identify the most populated conformational states. |

Integrated Structural Analysis Workflow

The most robust conformational analysis integrates experimental and computational data.

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound requires a multi-pronged approach that combines chemical synthesis, spectroscopic characterization, and computational modeling. While this guide provides a framework based on established methodologies for similar peptides, future experimental studies on this compound are needed to populate the quantitative data tables presented herein. A thorough understanding of its conformational preferences will undoubtedly aid in the rational design of novel peptide-based therapeutics and research tools.

References

The Pivotal Roles of Glycine and Lysine Residues in the Tripeptide H-Gly-Lys-Gly-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Gly-Lys-Gly-OH, composed of a central lysine (B10760008) residue flanked by two glycine (B1666218) residues, represents a fundamental structural motif in peptide and protein chemistry. This technical guide provides an in-depth analysis of the individual and collective roles of the glycine and lysine residues within this tripeptide. We will explore the physicochemical properties, structural significance, and potential biological functions conferred by these amino acids. This document will also detail experimental protocols for the synthesis and characterization of this compound and present visualizations of the peptide's structure and functional attributes.

Introduction

Peptides, short chains of amino acids linked by peptide bonds, are crucial molecules in a vast array of biological processes. Their specific functions are dictated by their amino acid sequence and the resulting three-dimensional structure. The tripeptide this compound serves as an excellent model system to understand the interplay between different types of amino acid residues. Glycine, the simplest amino acid, provides conformational flexibility, while lysine, a basic and positively charged amino acid, offers sites for electrostatic interactions and post-translational modifications.[1][2] This guide will dissect the contributions of these residues to the overall properties of the this compound tripeptide.

Physicochemical Properties

The physicochemical properties of this compound are a direct consequence of its constituent amino acids. While specific experimental data for this exact tripeptide is limited, we can infer its properties from the known characteristics of glycine and lysine, and related peptides.

Role of Glycine Residues

Glycine is unique among the proteinogenic amino acids as its side chain is a single hydrogen atom.[] This minimalistic structure has several key implications for the peptide:

-

Flexibility: The absence of a bulky side chain allows for a much wider range of dihedral angles (phi and psi) in the peptide backbone, imparting significant conformational flexibility.[4] In this compound, the two glycine residues at the N- and C-termini grant the peptide a high degree of rotational freedom.

-

Solubility: Glycine is sparingly soluble in water. The presence of two glycine residues will influence the overall solubility of the tripeptide.

-

Achiral Nature: Glycine is the only achiral standard amino acid, meaning it does not introduce stereoisomers at its alpha-carbon.

Role of the Lysine Residue

Lysine is an essential amino acid with a side chain terminating in a primary amino group.[] This functional group is pivotal to the properties of this compound:

-

Positive Charge: At physiological pH, the ε-amino group of the lysine side chain is protonated, carrying a positive charge.[1] This makes the tripeptide cationic and capable of engaging in electrostatic interactions with negatively charged molecules such as nucleic acids or acidic residues in other proteins.

-

Hydrophilicity: The charged nature of the lysine side chain significantly contributes to the overall hydrophilicity of the peptide.

-

Reactivity: The primary ε-amino group is a nucleophile and a site for various chemical modifications, both natural (e.g., ubiquitination, acetylation) and synthetic (e.g., labeling with fluorescent dyes).[1]

Quantitative Data Summary

| Property | Glycine (Gly) | L-Lysine (Lys) | H-Lys-Gly-OH[6] | This compound (Predicted) |

| Molecular Weight ( g/mol ) | 75.07 | 146.19 | 203.24 | 260.31 |

| Isoelectric Point (pI) | 6.06 | 9.74 | 10.09 | ~9.5-10.0 |

| Solubility in Water | Soluble | Very Soluble | Highly Hydrophilic | Expected to be highly soluble |

Experimental Protocols

The synthesis and characterization of this compound can be achieved using standard peptide chemistry techniques.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for producing peptides of this length.

Methodology:

-

Resin Selection and Loading: A suitable resin, such as Wang resin pre-loaded with Fmoc-Gly, is used as the solid support.

-

Fmoc Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-